1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole” is likely an organic compound that contains a benzimidazole core structure, which is a bicyclic heteroarene, a type of aromatic organic compound . The benzimidazole core is substituted with various functional groups, including a 4-methylbenzyl group, a nitro group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole core, with the various substituents attached at specific positions on the core . The exact structure would depend on the specific locations of these substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific reactivity of the different functional groups present in the molecule . For example, the nitro group might be reduced to an amino group, or the benzyl group might undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the different functional groups . For example, the nitro group might contribute to the compound’s reactivity, while the benzyl and phenyl groups might influence its physical properties like solubility .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activity
Nitroimidazoles, including analogues similar to 1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole, have shown promising antitubercular activity. Research by Li et al. (2008) highlighted the synthesis and antitubercular activity of certain nitroimidazole derivatives, underscoring their potential in treating tuberculosis by targeting Mycobacterium tuberculosis. The structural modifications in these compounds aimed at enhancing water solubility did not significantly affect their antitubercular potency, suggesting that the inherent lattice stability of these molecules might not be a major limiting factor in their solubility (Li et al., 2008).
Antiparasitic Applications
Compounds with a benzimidazole framework have also been explored for their antiparasitic efficacy. For instance, oxfendazole, a derivative within the benzimidazole class, has shown significant potential against helminth infections in humans. Its long metabolic half-life and the safety profile highlighted in studies underscore its promise as a therapeutic option for treating parasitic diseases such as neurocysticercosis and echinococcosis (González et al., 2018).
Anticancer Potential
Further, the synthesis and evaluation of benzimidazole derivatives have demonstrated potential anticancer properties. Pham et al. (2022) designed and synthesized a series of benzimidazole derivatives, identifying compounds with potent antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), as well as significant cytotoxicity against various cancer cell lines. These findings suggest the dual antimicrobial and anticancer utility of benzimidazole derivatives, highlighting their versatility as bioactive molecules (Pham et al., 2022).
Structural and Reactive Studies
The structural and reactive characteristics of related compounds, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, have also been explored. Research by Sparke et al. (2010) on the synthesis and reactivity of this compound provides insights into the chemical behavior and potential applications of nitrobenzyl-substituted benzimidazoles in synthetic chemistry (Sparke et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methoxy]-6-nitro-2-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-15-7-9-16(10-8-15)14-27-23-20-13-18(24(25)26)11-12-19(20)22-21(23)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFBFHALNZEKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.